N-(1H-indazol-6-yl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives has been demonstrated through various methods. In one study, a thiourea-based bis-benzotriazole compound, specifically N,N′-bis(1H-benzotriazol-1-ylmethyl)-thiourea, was synthesized using benzotriazole and thiourea as starting materials in a glacial acetic acid solution. This process led to the formation of a product that could be cultivated to yield single crystals suitable for structural analysis . Another approach involved the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through an intramolecular cycloaddition reaction. This reaction was initiated by the interaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, leading to the formation of intermediate compounds that eventually cyclized to form the desired thiourea derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized thiourea compounds was extensively characterized using various analytical techniques. For the bis-benzotriazole thiourea compound, single crystal X-ray diffraction was employed to determine the precise molecular structure . Similarly, the quinazolin-4-yl-thiourea derivatives were confirmed using a combination of FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography, ensuring a comprehensive understanding of the molecular configuration .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiourea derivatives are complex and involve multiple steps. The formation of the bis-benzotriazole thiourea compound did not detail the specific reactions in the abstract provided, but it can be inferred that the process involves the functionalization of thiourea with benzotriazole moieties . In the case of the quinazolin-4-yl-thiourea derivatives, the synthesis pathway includes the preparation of an intermediate isothiocyanate compound followed by intramolecular cycloaddition, which is a key step in forming the thiourea core of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized thiourea derivatives can be inferred from the analytical techniques used. Elemental analysis and infrared spectrometry were used to determine the composition and functional groups present in the bis-benzotriazole thiourea compound . The quinazolin-4-yl-thiourea derivatives' properties were elucidated through NMR and mass spectroscopy, which provide information on the molecular weight and the electronic environment of the atoms within the molecule . However, specific physical properties such as melting points, solubility, or stability were not detailed in the abstracts provided.
Scientific Research Applications
Summary of the Application
“N-(1H-indazol-6-yl)thiourea” derivatives have been designed and synthesized, and evaluated for anti-proliferative activity in various human cancer cell lines . Similarly, N-phenyl-1H-indazole-1-carboxamides, which could potentially include “N-(1H-indazol-6-yl)thiourea”, have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
Methods of Application or Experimental Procedures
2. Use in Chemical Synthesis
Summary of the Application
“N-(1H-indazol-6-yl)thiourea” could potentially be used in the synthesis of 1H- and 2H-indazoles . Indazoles are a type of heterocyclic compound that have a wide variety of medicinal applications.
Methods of Application or Experimental Procedures
The synthesis of indazoles can involve various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
3. Use in Medicinal Chemistry
Summary of the Application
Indazole-containing heterocyclic compounds, which could potentially include “N-(1H-indazol-6-yl)thiourea”, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Methods of Application or Experimental Procedures
4. Use in Organic Synthesis
Summary of the Application
“N-(1H-indazol-6-yl)thiourea” could potentially be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Safety And Hazards
Future Directions
Indazole-containing derivatives, such as “N-(1H-indazol-6-yl)thiourea”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
1H-indazol-6-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377335 | |
Record name | N-(1H-indazol-6-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1H-indazol-6-yl)thiourea | |
CAS RN |
99055-55-7 | |
Record name | N-(1H-indazol-6-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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